N-(Trimethylsilyl)imidazole
Description
N-(Trimethylsilyl)imidazole (C₆H₁₂N₂Si, CAS 18156-74-6) is a silicon-based reagent widely used as a protecting group and derivatization agent in organic synthesis. Its structure features a trimethylsilyl (TMS) group attached to the nitrogen atom of the imidazole ring, conferring unique reactivity and stability. Key properties include:
- Physical State: Liquid at room temperature, with a boiling point of 93–94°C and a flash point of 42°F (5.5°C) .
- Applications:
- Protecting Agent: Shields hydroxyl, amine, and thiol groups under mild conditions, with selective deprotection possible via hydrolysis or fluoride ions .
- Catalysis: Acts as a ligand in metal-catalyzed reactions (e.g., biomimetic iron-catalyzed epoxidation, yielding 29% epoxide) .
- Derivatization: Enhances volatility of polar compounds for gas chromatography (GC) analysis when combined with reagents like N-methyl-N-bis(trimethylsilyl)-trifluoroacetamide .
- Pharmaceutical Synthesis: Key intermediate in the production of dexmedetomidine hydrochloride via Friedel-Crafts alkylation (66.3% yield) .
Properties
IUPAC Name |
imidazol-1-yl(trimethyl)silane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFRUJSEPGHZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066326 | |
| Record name | 1H-Imidazole, 1-(trimethylsilyl)- | |
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Molecular Weight |
140.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or light yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 1-(Trimethylsilyl)-1H-imidazole | |
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Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49718668 | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18156-74-6 | |
| Record name | (Trimethylsilyl)imidazole | |
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| Record name | 1-(Trimethylsilyl)-1H-imidazole | |
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| Record name | N-(Trimethylsilyl)imidazole | |
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| Record name | 1H-Imidazole, 1-(trimethylsilyl)- | |
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| Record name | 1H-Imidazole, 1-(trimethylsilyl)- | |
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| Record name | N-(trimethylsilyl)imidazole | |
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| Record name | N-(Trimethylsilyl)imidazole | |
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Preparation Methods
Reaction Conditions and Optimization
-
Reactants : Me₃SiCl and imidazole are combined in a molar ratio of 3.0–3.2:0.9–1.1.
-
Pressure : The reaction occurs under reduced pressure (-200 to 0 mm Hg) to facilitate hydrogen chloride (HCl) gas removal.
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Temperature : Maintained below 60°C using a cooling system (e.g., cold water jacket) to prevent exothermic runaway.
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Apparatus : An enamel-lined stirred tank reactor (1 m³ volume) ensures corrosion resistance and efficient mixing.
The HCl byproduct is absorbed using amines or alkali metals, yielding ≥30% concentrated hydrochloric acid. Post-reaction analysis confirms product formation, with yields exceeding 90% (Table 1).
Table 1: Yield Data from Patent CN102718789A
| Me₃SiCl (kg) | Imidazole (kg) | TSIM Produced (kg) | Yield (%) |
|---|---|---|---|
| 620 | 200 | 380.3 | 92.1 |
| 640 | 220 | 418.6 | 92.3 |
Purification via Rectification
The crude product undergoes fractional distillation under ≤92°C to separate unreacted Me₃SiCl (recycled) and isolate TSIM. This step ensures a purity suitable for pharmaceutical and fine chemical applications.
Alternative Silylation Routes Using Hexamethyldisilazane
While less common industrially, TSIM can be synthesized via silylation of imidazole with hexamethyldisilazane (HMDS). This method avoids HCl generation, simplifying purification:
Reaction Parameters
-
Solvent : Typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane.
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Catalyst : Lewis acids like trimethylsilyl triflate (0.5–1 mol%) accelerate the reaction.
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Temperature : 25–40°C under inert atmosphere (N₂ or Ar).
This method achieves yields of 85–88%, though scalability is limited by HMDS cost compared to Me₃SiCl.
Mechanistic Insights and Side Reactions
The nucleophilic substitution mechanism governs both routes:
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Me₃SiCl Route : Imidazole attacks the electrophilic silicon atom, displacing chloride.
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HMDS Route : Ammonia elimination drives the equilibrium toward TSIM formation.
Common side reactions include:
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Oversilylation : Formation of bis-silylated derivatives at elevated temperatures.
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Hydrolysis : TSIM degrades in the presence of moisture, necessitating anhydrous conditions.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Parameter | Me₃SiCl Method | HMDS Method |
|---|---|---|
| Cost | Low (Me₃SiCl cheap) | High (HMDS expensive) |
| Byproduct | HCl (requires scrubbing) | NH₃ (easier removal) |
| Yield | 91–93% | 85–88% |
| Scalability | Industrial (1 m³ reactors) | Lab-scale (<10 L) |
Quality Control and Characterization
Industrial batches are validated using:
Chemical Reactions Analysis
Hydroxyl Silylation Reactions
N-(Trimethylsilyl)imidazole reacts efficiently with hydroxyl-containing compounds to form trimethylsilyl (TMS) ethers. This reaction is critical for protecting alcohols during multi-step syntheses.
Mechanism :
The imidazole moiety acts as a base, deprotonating the hydroxyl group. The silyl group then transfers to the oxygen atom via nucleophilic substitution.
Substrate Scope :
-
Primary/Secondary Alcohols : Rapid silylation at room temperature under inert conditions .
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Sterols and Sugars : Used in steroid aromatization and sugar phosphate derivatization .
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Phenolic –OH Groups : Selective protection without affecting amine functionalities .
Table 1 : Representative Hydroxyl Silylation Applications
| Substrate Type | Product | Conditions | Yield |
|---|---|---|---|
| Ethanol | TMS-Ether | RT, 2 hr | >95% |
| Dopamine | Bis-TMS Derivative | Microwave, 10 min | 98% |
| Glucose | Fully Silylated Sugar | Reflux, THF | 90% |
Nitrogen Silylation Reactions
The compound selectively silates amines, enabling protection of nitrogen centers in heterocycles and amino acids.
Mechanism :
Nucleophilic attack by the amine on the silicon center, displacing imidazole.
Key Applications :
-
Amino Acid Protection : Enables peptide synthesis without side reactions .
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Amine Stability : Silylated amines resist oxidation and alkylation .
Silyl Aminal Formation
Reacts with carbonyl compounds to generate silyl aminals, intermediates in alkaloid synthesis.
Reaction Pathway :
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Imidazole abstracts α-hydrogen from carbonyl.
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Silyl group transfers to the resulting enolate.
Example :
Cyclohexanone forms a stable silyl aminal at 60°C, used in prostaglandin synthesis .
Acyl Imidazole Formation
Converts esters to reactive acyl imidazolides for nucleophilic acyl substitutions.
Conditions :
-
Anhydrous dichloromethane
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0°C to RT
Utility :
Enables preparation of ketones, amides, and anhydrides .
Michael Addition Reactions
Activates α,β-unsaturated carbonyl compounds for conjugate additions.
Table 2 : Michael Addition Performance
| Substrate | Nucleophile | Product | Efficiency |
|---|---|---|---|
| Methyl acrylate | Grignard Reagent | β-Silylated Ester | 85% |
| Chalcone | Cyanide Ion | Silyl-protected Nitrile | 78% |
Epoxide Ring-Opening
Undergoes syn-selective ring-opening of epoxides to form silylated diols.
Experimental Evidence :
Styrene oxide reacts with this compound to yield vicinal diol-TMS ethers with >90% stereoselectivity .
Mechanistic Insight :
The reaction proceeds via an SN2 pathway, with imidazole stabilizing the transition state .
Phosphoroimidazolidate Formation
Facilitates phosphorylation of alcohols for nucleotide chemistry.
Protocol :
-
React with phosphorochloridate
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Displace imidazole with alcohol
Application :
Synthesis of cAMP derivatives with 92% purity .
Scientific Research Applications
Silylation Reagent
Overview : TMSI serves as a powerful silylating agent for alcohols, amines, and carboxylic acids. This property is crucial in the derivatization of compounds for gas chromatography and mass spectrometry.
Applications :
- Derivatization of Sterols : TMSI is employed to derivatize sterols, facilitating rapid gas-liquid chromatography/mass spectrometry (GLC/MS) analysis, which can be completed in under 12.5 minutes. This application is significant for analytical chemistry, particularly in the study of biological samples (Giera et al., 2023) .
- Selective Silylation : It selectively silylates hydroxyl groups without affecting amino groups, making it useful for synthesizing polysubstituted chiral compounds (Thermo Scientific) .
Synthetic Applications
Overview : TMSI is integral to various synthetic methodologies, showcasing its utility in constructing complex organic molecules.
Key Studies :
- Synthesis of Aryl-5-arylideneimidazol-4-ones : A recent study demonstrated the use of TMSI in synthesizing 2,3-diaryl-5-arylidene-4-imidazolones from N-substituted α,β-unsaturated carbonyl compounds through a dehydration reaction. This method highlights its relevance in medicinal chemistry (Topuzyan et al., 2023) .
- Preparation of Ionic Liquids : TMSI has been utilized to synthesize 1,3-bis-(3-sulfonic acid) propyl imidazolium ionic liquids, which are important for developing new ionic liquid frameworks in materials science (Yuan et al., 2023) .
Pharmaceutical Applications
Overview : TMSI plays a role in pharmaceutical synthesis, particularly in enhancing the efficiency and yield of drug precursors.
Case Study :
- Medetomidine Production : An improved method for producing medetomidine involves the alkylation of TMSI with 2,3-trimethylbenzyl chloride in the presence of titanium tetrachloride. This process optimizes yields significantly compared to previous methods, achieving yields up to 84% under specific molar ratios (Patent RU2448094C1) .
Analytical Chemistry
Overview : In analytical applications, TMSI is critical for the quantification and analysis of various compounds.
Applications :
- Quantification of Pintol : TMSI has been used as a derivatization reagent for the quantification of pintol through gas chromatography/mass spectrometry, demonstrating its effectiveness in analytical methodologies (Sigma-Aldrich) .
- Detection Methods : It has been applied in sensitive detection methods for substances like stanozolol in hair samples using negative ion chemical ionization mass spectrometry (Journal of Analytical Toxicology) .
Mechanism of Action
The mechanism of action of N-(Trimethylsilyl)imidazole involves the transfer of the trimethylsilyl group to a nucleophilic site, such as a hydroxyl group. This silylation process protects the functional group from further reactions, allowing for selective modifications in complex molecules. The compound’s high silyl donor ability makes it effective in various silylation reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Substituted Imidazoles in Catalysis
Triazole-Imidazole Hybrids in Bioactivity
Imidazole-triazole hybrids (e.g., compounds 4c–4f in ) exhibit enhanced pharmacological properties compared to N-TMS-imidazole:
- Antimicrobial/Anticancer Activity : Compounds like 4c (C₃₉H₄₆N₆S) and 4d (C₃₃H₂₈N₆S) show potent activity due to synergistic effects of triazole (hydrogen-bonding) and imidazole (metal coordination) moieties .
- Synthetic Flexibility : Derivatives with aryl thiazole-triazole appendages (e.g., 9a–9e ) demonstrate improved binding to biological targets (e.g., antidiabetic agents) compared to simpler TMS-imidazole .
Functionalized Imidazoles in Material Science
- Ionic Liquids : TMS-imidazole facilitates the synthesis of sulfonic acid-functionalized ionic liquids, offering high thermal stability (>300°C) and low viscosity .
- Microencapsulation : Thiolated chitosan microcapsules derived from TMS-imidazole exhibit superior stability for drug delivery vs. nitroimidazole-based systems .
Biological Activity
N-(Trimethylsilyl)imidazole (TMSI) is a derivative of imidazole that has garnered attention in various fields of chemistry and biology due to its unique properties and applications. This article explores the biological activity of TMSI, focusing on its role as a silylating agent, its potential therapeutic applications, and relevant research findings.
This compound is primarily used as a silylating agent in organic synthesis. It selectively reacts with alcohols, carbohydrates, and 1,3-dicarbonyl compounds, facilitating the derivatization of hydroxyl groups without affecting amino groups. This property is particularly useful in the preparation of compounds for gas chromatography and mass spectrometry analysis .
Key Properties of TMSI
| Property | Value |
|---|---|
| Molecular Formula | C6H12N2Si |
| Molecular Weight | 140.26 g/mol |
| Boiling Point | 93-94 °C |
| Density | 0.956 g/mL at 25 °C |
| Solubility | Miscible with common organic solvents; decomposes in water |
Antimicrobial Properties
Research has indicated that imidazole derivatives, including TMSI, exhibit antimicrobial activity. The imidazole ring is a common pharmacophore in many antifungal agents, such as ketoconazole and metronidazole. These compounds have demonstrated dual activities—antifungal and anti-inflammatory—which are beneficial in treating infections with inflammatory components .
In one study, various imidazole derivatives were synthesized and tested for their antifungal activity against several strains. Some derivatives showed significant inhibition at low concentrations (MIC values around 12.5 μg/mL), suggesting that TMSI may also contribute to the development of new antifungal agents .
Anti-inflammatory Activity
Imidazole compounds have been recognized for their anti-inflammatory properties. TMSI's role as a precursor in synthesizing novel anti-inflammatory agents has been highlighted in research focused on dual-action drugs that minimize gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
-
Synthesis of New Imidazole Derivatives :
A study synthesized several di- and tri-substituted imidazoles, assessing their biological activities. Compounds derived from TMSI exhibited promising anti-inflammatory effects with minimal gastrointestinal irritation compared to conventional NSAIDs . -
Silylation Reactions :
TMSI has been utilized in various silylation reactions that enhance the stability and detectability of biological molecules. For instance, it has been used for the selective silylation of hydroxyl groups in carbohydrates, improving their analytical profiles during mass spectrometry . -
Potential Carcinogenic Effects :
While TMSI is effective as a reagent, safety data indicate that it may pose health risks including skin irritation and respiratory issues upon inhalation or contact . This necessitates careful handling and consideration in biological applications.
Q & A
Q. What is the primary role of TMSI in organic synthesis, and how does its reactivity compare to other silylating agents?
TMSI is widely used as a silylating agent due to its strong nucleophilic character, facilitating the protection of hydroxyl, amine, and thiol groups. Its trimethylsilyl group (TMS) efficiently replaces acidic hydrogens under mild conditions. Compared to alternatives like BSTFA or MTBSTFA, TMSI operates at lower temperatures (e.g., 70°C in ultrasonic baths) and achieves near-quantitative derivatization in GC applications, as demonstrated in USP methods for polydextrose analysis . Its high reactivity stems from the imidazole moiety, which stabilizes intermediates during silylation .
Q. How should researchers handle and store TMSI to ensure experimental reproducibility?
TMSI is hygroscopic and flammable (flash point: 6°C), requiring storage at 0–6°C in airtight containers under inert gas. Prior to use, it should be equilibrated to room temperature to avoid moisture ingress. Experimental protocols, such as those for synthesizing imidazolium-based ionic linkers, emphasize anhydrous conditions with solvents like DMF and rigorous exclusion of atmospheric moisture .
Q. What analytical techniques are critical for verifying TMSI-mediated reaction outcomes?
Post-silylation, researchers should employ:
- GC-MS : To confirm derivatization efficiency using internal standards (e.g., USP methods for formoterol analysis) .
- NMR : To validate structural integrity, particularly and spectra for detecting residual protons and silyl group incorporation .
- Elemental Analysis : To ensure purity, as discrepancies between calculated and observed C/H/N/Si ratios indicate side reactions or incomplete silylation .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence TMSI’s efficacy in Friedel-Crafts alkylation?
In Friedel-Crafts reactions (e.g., medetomidine synthesis), TMSI acts as a precursor. Optimal yields (66.3%) are achieved with BF·OEt in CHCl, where the Lewis acid activates electrophilic sites, while the solvent’s low polarity minimizes side reactions. Substituting CHCl with THF or toluene reduces yields by 15–20%, highlighting solvent polarity’s role in stabilizing intermediates .
Q. What strategies resolve contradictions in silylation efficiency across different substrates?
Discrepancies often arise from steric hindrance or competing reactions. For example:
- Steric Hindrance : Bulky substrates (e.g., polysaccharides) require prolonged heating (60+ minutes at 70°C) or ultrasonic activation to enhance TMSI diffusion .
- Competing Hydrolysis : Moisture-sensitive reactions benefit from molecular sieves or dual-silylating agents (e.g., TMSI with TMCS) to scavenge water . Systematic optimization via Design of Experiments (DoE) can identify critical factors (temperature, stoichiometry) for reproducible outcomes.
Q. How can TMSI be integrated into green chemistry workflows despite its environmental drawbacks?
While TMSI ranks poorly in greenness assessments (due to flammability and toxicity), researchers can:
Q. What mechanistic insights explain TMSI’s role in synthesizing imidazolium-based ionic porous hybrid polymers (IM-iPHPs)?
TMSI participates in nucleophilic substitution with bromobenzyl bromides to form ionic linkers (e.g., D[3-BrBzIM]Br). The reaction proceeds via SN2 mechanism, where TMSI’s imidazole attacks the benzyl bromide’s electrophilic carbon, displacing bromide. Solid-state NMR confirms TMS group retention, critical for stabilizing the polymer’s porous architecture during CO conversion .
Methodological Considerations
- Synthesis Optimization : For Friedel-Crafts reactions, screen Lewis acids (AlCl, FeCl) and solvents (CHCl, DCE) to balance reactivity and selectivity .
- Analytical Validation : Include blank runs and spiked recovery tests (90–110%) to rule out matrix interference in GC-MS workflows .
- Safety Protocols : Use explosion-proof refrigerators for storage and conduct reactions in fume hoods with flame arrestors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
